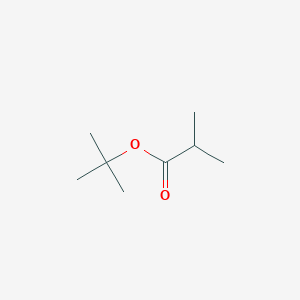
1,2,4-triazin-5(2H)-one, 3,4-dihydro-6-(2-hydroxyethyl)-3-thioxo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,4-triazin-5(2H)-one, 3,4-dihydro-6-(2-hydroxyethyl)-3-thioxo- is a heterocyclic compound with a triazine ring structure. It has been synthesized through various methods such as the reaction of cyanuric chloride with ethylene glycol and thiourea. This compound has gained significant attention due to its potential applications in various fields such as pharmaceuticals, agriculture, and material science.
作用機序
The mechanism of action of 1,2,4-triazin-5(2H)-one, 3,4-dihydro-6-(2-hydroxyethyl)-3-thioxo- is not fully understood. However, studies have shown that it may inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It may also inhibit the replication of viruses and bacteria by interfering with their DNA synthesis.
Biochemical and physiological effects:
1,2,4-triazin-5(2H)-one, 3,4-dihydro-6-(2-hydroxyethyl)-3-thioxo- has been shown to have various biochemical and physiological effects. In vitro studies have shown that it may induce apoptosis in cancer cells, inhibit the replication of viruses and bacteria, and inhibit the growth of fungi. In vivo studies have shown that it may have anti-inflammatory and analgesic effects.
実験室実験の利点と制限
The advantages of using 1,2,4-triazin-5(2H)-one, 3,4-dihydro-6-(2-hydroxyethyl)-3-thioxo- in lab experiments include its ease of synthesis, low toxicity, and potential applications in various fields. However, its limitations include its limited solubility in water and its potential instability under certain conditions.
将来の方向性
There are many future directions for the study of 1,2,4-triazin-5(2H)-one, 3,4-dihydro-6-(2-hydroxyethyl)-3-thioxo-. Some of these include:
1. Investigating its potential use as a novel antifungal agent.
2. Studying its potential use as a herbicide and fungicide in agriculture.
3. Investigating its potential use in the synthesis of novel materials.
4. Investigating its potential use as a drug delivery system.
5. Studying its potential use in the treatment of autoimmune diseases.
In conclusion, 1,2,4-triazin-5(2H)-one, 3,4-dihydro-6-(2-hydroxyethyl)-3-thioxo- is a promising compound that has potential applications in various fields. Its ease of synthesis, low toxicity, and potential applications make it an attractive compound for further study. Further research is needed to fully understand its mechanism of action and to explore its potential applications in various fields.
合成法
The synthesis of 1,2,4-triazin-5(2H)-one, 3,4-dihydro-6-(2-hydroxyethyl)-3-thioxo- can be achieved through the reaction of cyanuric chloride with ethylene glycol and thiourea. The reaction proceeds under mild conditions and yields the desired product in good to excellent yield.
科学的研究の応用
1,2,4-triazin-5(2H)-one, 3,4-dihydro-6-(2-hydroxyethyl)-3-thioxo- has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, it has been investigated for its anticancer, antiviral, and antimicrobial properties. In agriculture, it has been studied for its potential use as a herbicide and fungicide. In material science, it has been investigated for its potential use in the synthesis of novel materials.
特性
CAS番号 |
19410-89-0 |
|---|---|
製品名 |
1,2,4-triazin-5(2H)-one, 3,4-dihydro-6-(2-hydroxyethyl)-3-thioxo- |
分子式 |
C5H7N3O2S |
分子量 |
173.2 g/mol |
IUPAC名 |
6-(2-hydroxyethyl)-3-sulfanylidene-2H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C5H7N3O2S/c9-2-1-3-4(10)6-5(11)8-7-3/h9H,1-2H2,(H2,6,8,10,11) |
InChIキー |
ABGYFAMGJWPQEI-UHFFFAOYSA-N |
SMILES |
C(CO)C1=NNC(=S)NC1=O |
正規SMILES |
C(CO)C1=NNC(=S)NC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



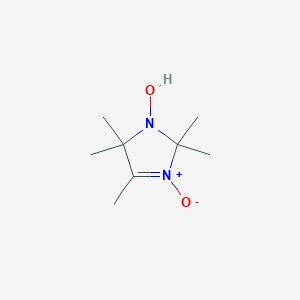
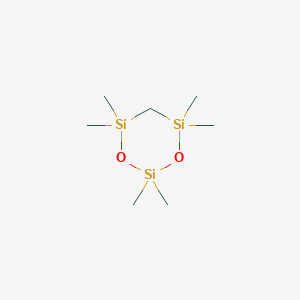

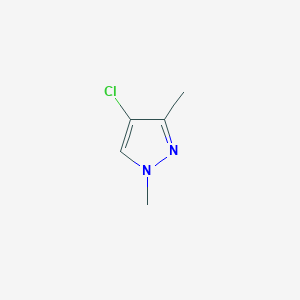

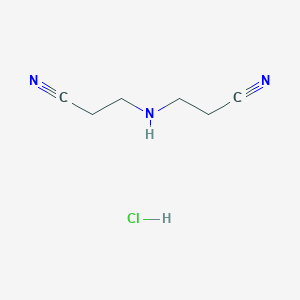
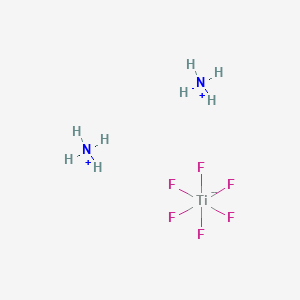
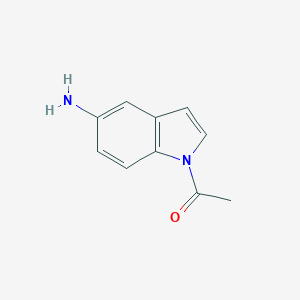
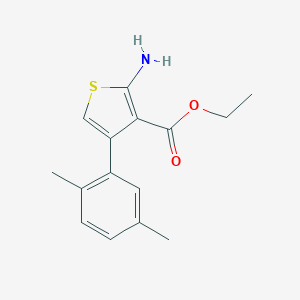

![4-[2-(Dimethylamino)ethoxy]benzaldehyde](/img/structure/B95701.png)
